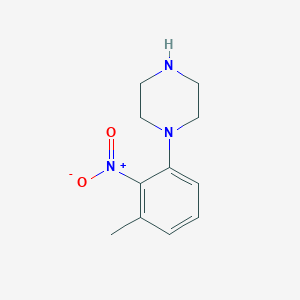
3-Methylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylazepane is a chemical compound belonging to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles The compound is characterized by the presence of a methyl group attached to the third carbon of the azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazepane typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-1-azepanone using reducing agents such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. Another method involves the cyclization of 3-methyl-1,6-diaminohexane using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
3-Methylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 3-methylhexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylhexylamine.
Substitution: N-alkyl-3-methylazepane derivatives.
科学的研究の応用
3-Methylazepane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3-Methylazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
1-Methylazepane: Similar structure but with the methyl group attached to the first carbon.
2-Methylazepane: Methyl group attached to the second carbon.
Azepane: Parent compound without any methyl substitution.
Uniqueness
3-Methylazepane is unique due to the position of the methyl group on the third carbon, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its isomers.
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
3-methylazepane |
InChI |
InChI=1S/C7H15N/c1-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
DSBOHBZVJVNQRR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
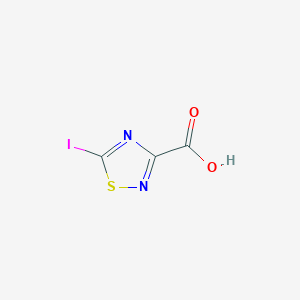


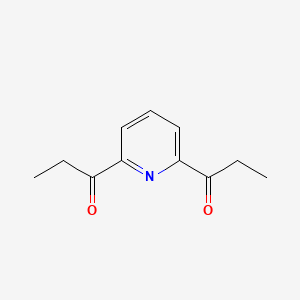
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
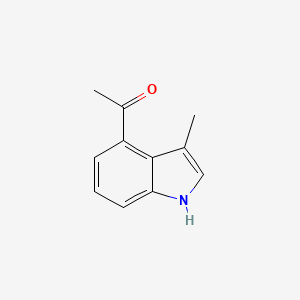
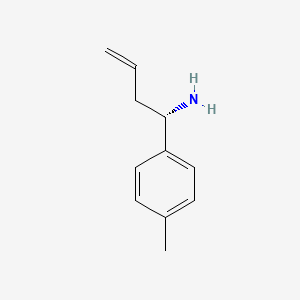
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
